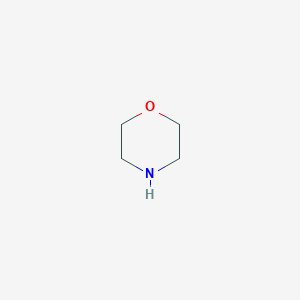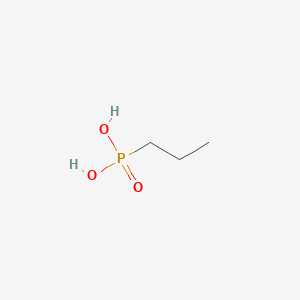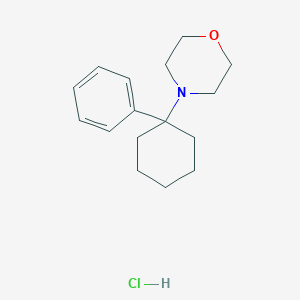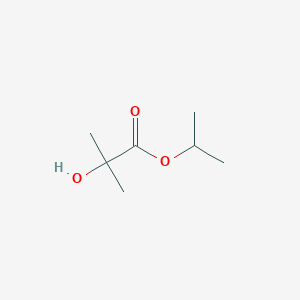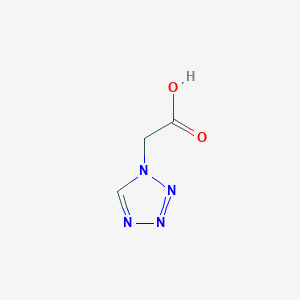
1H-Tetrazole-1-acetic acid
概述
描述
1H-Tetrazole-1-acetic acid is a nitrogen-rich heterocyclic compound featuring a tetrazole ring attached to an acetic acid moiety. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. The tetrazole ring, characterized by its five-membered structure containing four nitrogen atoms, imparts significant stability and reactivity to the molecule.
作用机制
Target of Action
1H-Tetrazole-1-acetic acid is a synthetic organic heterocyclic compound . It is used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . The primary targets of this compound are therefore the bacterial cells that are susceptible to cefazolin.
Mode of Action
It is known that tetrazoles act as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . This means that they can mimic the biological activity of carboxylic acids while being more stable and resistant to metabolic degradation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the action of the antibiotic cefazolin, given that this compound is used in its enzymic synthesis . Cefazolin is a type of cephalosporin antibiotic, which works by inhibiting the synthesis of the bacterial cell wall, leading to cell death.
Pharmacokinetics
It is known that tetrazoles are metabolically stable , which suggests that they may have good bioavailability. The tetrazole function is metabolically stable . This stability could potentially lead to a longer duration of action and improved efficacy of drugs that incorporate a tetrazole moiety.
Result of Action
The result of the action of this compound is the successful synthesis of cefazolin . As part of cefazolin, it contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis and thereby kill bacterial cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, tetrazoles are known to be stable over a wide pH range . They are also stable to various oxidizing and reducing agents . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH, presence of oxidizing or reducing agents, and temperature of its environment.
生化分析
Biochemical Properties
1H-Tetrazole-1-acetic acid plays a significant role in biochemical reactions. It acts as a nonclassical bioisostere of carboxylic acids due to its near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
Tetrazolate anions, such as those in this compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property influences cell function by enabling the compound to interact with various cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. Its planar structure and electron-donating and electron-withdrawing properties make it advantageous for receptor-ligand interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and undergoes reversible polymerization under high pressure, probably through carbon–nitrogen bonding . This suggests that the effects of this compound on cellular function may change over time, depending on the conditions of the experiment.
Metabolic Pathways
This compound is involved in metabolic pathways, potentially serving as substrates for N-glucuronidation . This metabolic fate often befalls aliphatic carboxylic acids, suggesting that this compound may interact with enzymes or cofactors in similar metabolic pathways .
Transport and Distribution
Its solubility in lipids suggests that it may interact with lipid transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Its lipid solubility suggests that it may be localized in lipid-rich areas of the cell, such as the cell membrane or certain organelles .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of primary amines with orthoesters and sodium azide in an acetic acid medium . Another method includes the use of nitriles and sodium azide in the presence of catalysts such as zinc salts or iodine . These reactions typically proceed under mild conditions and yield the desired tetrazole derivatives efficiently.
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . Additionally, environmentally benign catalysts like L-proline have been utilized to achieve high yields with minimal environmental impact .
化学反应分析
Types of Reactions: 1H-Tetrazole-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted tetrazoles, amine derivatives, and various functionalized tetrazole compounds .
科学研究应用
1H-Tetrazole-1-acetic acid has a wide range of applications in scientific research:
相似化合物的比较
1H-Tetrazole: A simpler tetrazole compound without the acetic acid moiety.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring.
Tetrazole-5-thiol: A sulfur-containing tetrazole derivative.
Uniqueness: 1H-Tetrazole-1-acetic acid stands out due to its combination of the tetrazole ring and acetic acid moiety, which imparts unique chemical properties and reactivity. This combination enhances its solubility, stability, and potential for diverse applications compared to other tetrazole derivatives .
属性
IUPAC Name |
2-(tetrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWAIJBHBCCLGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057686 | |
| Record name | 1H-Tetrazol-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected. | |
| Record name | TETRAZOL-1-ACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
21732-17-2 | |
| Record name | TETRAZOL-1-ACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1H-Tetrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21732-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tetrazolylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021732172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Tetrazol-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-tetrazol-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-TETRAZOLYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z73YK18GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

